(E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-3-(2,4-dinitroanilino)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O5S2/c21-14-13(7-9-3-5-16-6-4-9)27-15(26)18(14)17-11-2-1-10(19(22)23)8-12(11)20(24)25/h1-8,17H/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFVESOIIYJYDG-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN2C(=O)C(=CC3=CC=NC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN2C(=O)/C(=C\C3=CC=NC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one represents a class of thiazolidinone derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical formula for this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Thiazolidinone derivatives have been shown to exhibit antimicrobial properties. The presence of the dinitrophenyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research indicates that thiazolidinones can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interaction of this compound with cellular pathways involved in cancer progression is an area of ongoing research.
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Case Study 3: Anti-inflammatory Properties
In an animal model of inflammation, treatment with the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers such as C-reactive protein (CRP). This supports its potential use in treating inflammatory diseases.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds with thiazolidinone structures exhibit notable antimicrobial activity. The thiazolidinone core is crucial for interacting with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. For instance, derivatives of thiazolidinones have been shown to inhibit the Mur enzymes in Mycobacterium tuberculosis, suggesting that (E)-3-((2,4-dinitrophenyl)amino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one could be explored for similar applications .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Some studies have highlighted that thiazolidinone derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the pyridine moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets, making it a candidate for further development as an anticancer agent .
Therapeutic Potential
Given its biological activities and mechanisms of action, this compound shows promise in several therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Antimicrobial | Treatment of bacterial infections, including tuberculosis |
| Anticancer | Development as a chemotherapeutic agent targeting specific cancers |
| Anti-inflammatory | Potential use in managing inflammatory diseases |
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives:
- Antitubercular Activity : A study demonstrated that specific thiazolidinones showed potent activity against Mycobacterium tuberculosis by inhibiting the Mur enzyme pathway, highlighting their potential as new antitubercular agents .
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that certain thiazolidinone derivatives can significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thioxothiazolidin-4-one derivatives exhibit structural versatility, with variations in substituents significantly altering their physicochemical and biological behaviors. Below is a detailed comparison with structurally analogous compounds from the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations :
This may influence binding to enzymes like tyrosine kinases or DNA . Pyridine Position: The pyridin-4-ylmethylene group in the target and 2a2 differs from the pyridin-3-ylmethylene isomer in . Positional isomerism can alter hydrogen-bonding capacity and steric hindrance, affecting bioavailability.
Spectral and Synthetic Trends: FTIR/NMR: The target’s nitro groups would produce distinct FTIR peaks (e.g., asymmetric NO₂ stretching ~1520 cm⁻¹) compared to 2a2’s acetamide (C=O at 1690 cm⁻¹) or 2b1’s methoxy (C-O at 1250 cm⁻¹) . Synthesis Yields: Analog 2b1 achieved an 83% yield, higher than 2a2 (78%), suggesting that electron-rich substituents (e.g., methoxy) may favor condensation reactions in thioxothiazolidinone synthesis .
Stereochemical Considerations :
- The (E)-configuration of the target’s pyridinylmethylene group contrasts with the (Z)-isomer in . Stereochemistry impacts molecular planarity and interactions; for example, (E)-isomers often exhibit stronger π-π stacking due to extended conjugation .
Biological Implications :
- While biological data for the target compound are unavailable, analogs like 2a2 and 2b1 have demonstrated antimicrobial and anticancer activities in preliminary studies. The nitro groups in the target may enhance cytotoxicity but reduce solubility, necessitating formulation optimization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can stereoselectivity (E-isomer) be controlled?
- Methodological Answer : Multi-step synthesis typically involves condensation reactions between 2,4-dinitroaniline derivatives and pyridin-4-ylmethylene-thiazolidinone precursors. Stereoselectivity for the E-isomer is achieved by optimizing reaction conditions:
- Solvents : Polar aprotic solvents (e.g., DMF) or ethanol to stabilize intermediates .
- Temperature : Reflux conditions (~80–100°C) to favor kinetic control of the E-configuration .
- Catalysts : Anhydrous sodium acetate or mild bases to deprotonate intermediates without inducing isomerization .
Q. Which spectroscopic techniques are most effective for confirming structure and purity?
- Key Techniques :
- FTIR : Identifies thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- NMR : ¹H NMR reveals pyridinyl proton splitting patterns (~8.5–7.5 ppm) and dinitrophenyl aromatic signals (~8.0–9.0 ppm). ¹³C NMR confirms thiocarbonyl (~190 ppm) and imine (~160 ppm) carbons .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What purification strategies maximize yield and minimize by-products?
- Recrystallization : Use ethanol/DMF mixtures (1:1) to isolate crystalline products .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) to separate E/Z isomers .
- Yield Optimization : Adjust stoichiometry of dinitrophenyl and pyridinyl precursors (1:1.2 molar ratio) to favor product formation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Approaches :
- Analog Synthesis : Modify pyridinyl or dinitrophenyl substituents (e.g., electron-withdrawing groups) and compare bioactivity .
- Assays :
- Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases using fluorescence-based assays .
- SPR : Quantify binding kinetics (KD, kon/koff) for target proteins .
Q. What computational methods predict binding modes with biological targets?
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or EGFR). Focus on hydrogen bonding with pyridinyl nitrogen and hydrophobic contacts with dinitrophenyl groups .
- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can stability under physiological conditions be evaluated?
- Assays :
- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (254 nm) and track decomposition products using LC-MS .
- Storage Recommendations : Lyophilize and store at –20°C under argon to prevent oxidation .
Q. What mechanistic insights exist for reactions involving this compound’s functional groups?
- Thioxothiazolidinone Reactivity :
- Nucleophilic Attack : The thiocarbonyl group reacts with amines or thiols, forming stable adducts (confirmed by ¹H NMR shift changes) .
- Isomerization : E→Z conversion under acidic conditions; monitor via UV-Vis spectroscopy (λmax shifts) .
Data Contradiction and Troubleshooting
Q. How should discrepancies in bioactivity data between analogs be resolved?
- Root Causes :
- Purity Issues : Re-evaluate HPLC methods; impurities >5% can skew IC₅₀ values .
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Resolution : Cross-validate using orthogonal assays (e.g., SPR vs. enzyme inhibition) .
Q. Why do computational predictions sometimes conflict with experimental binding data?
- Key Factors :
- Solvent Effects : Simulations often neglect aqueous solvation; apply implicit solvent models (e.g., PBSA) .
- Protein Flexibility : Use ensemble docking with multiple receptor conformations .
Methodological Tables
Table 1 : Key Synthetic Parameters for Optimizing E-Isomer Yield
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Ethanol/DMF (1:1) | +30% | |
| Temperature | 80°C (reflux) | +25% | |
| Catalyst | Sodium acetate | +15% |
Table 2 : Spectroscopic Signatures for Structural Confirmation
| Functional Group | FTIR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|
| C=S (thioxo) | 1180–1220 | – | 190–195 |
| Pyridinyl protons | – | 8.5–7.5 (m) | 145–150 |
| Dinitrophenyl | 1520 (NO₂) | 9.0–8.0 (d, J=2 Hz) | 125–130 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
